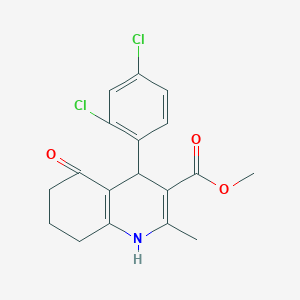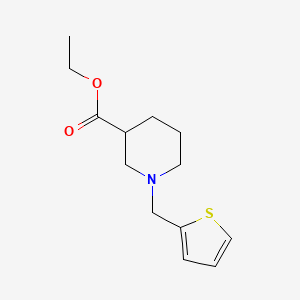![molecular formula C20H28N2 B5118143 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-enylmethyl chloride with 2,3-dimethylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure and piperazine ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine
- Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane
- Bicyclo[2.2.1]hept-5-yl methyl oxime
Comparison: Compared to similar compounds, 1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethylphenyl group
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRYYNHJILIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
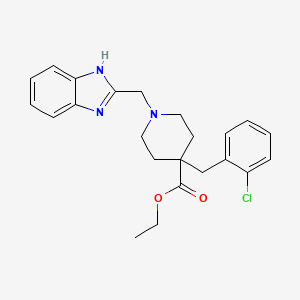
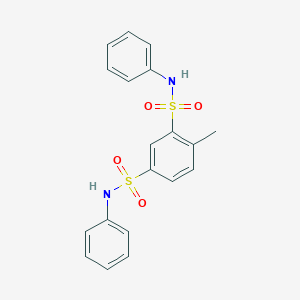
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5118078.png)
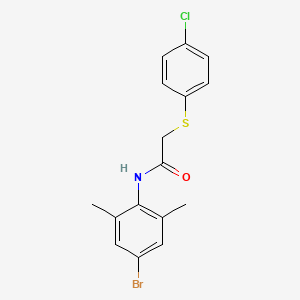
![4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5118094.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5118133.png)
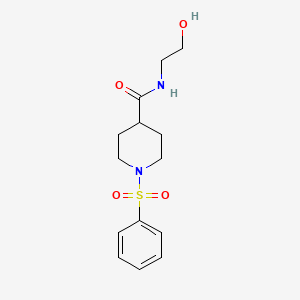
![N-[(1Z)-2-(3-methylanilino)-1-(2-nitrofluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
